molecular formula C21H12N2O2 B5142776 3-(4-cyanophenyl)benzo[f]quinoline-1-carboxylic acid

3-(4-cyanophenyl)benzo[f]quinoline-1-carboxylic acid

Cat. No. B5142776
M. Wt: 324.3 g/mol
InChI Key: JZICSVPDIARABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-cyanophenyl)benzo[f]quinoline-1-carboxylic acid is a chemical compound that belongs to the class of quinoline carboxylic acids. It has been found to possess a wide range of biological activities and has been the focus of several scientific studies.

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)benzo[f]quinoline-1-carboxylic acid involves the inhibition of topoisomerase II, which leads to the accumulation of DNA damage and ultimately cell death. It has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-cyanophenyl)benzo[f]quinoline-1-carboxylic acid has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation in animal models. It has also been shown to have antiviral activity against herpes simplex virus type 1 and 2.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-cyanophenyl)benzo[f]quinoline-1-carboxylic acid in lab experiments is its potent inhibitory activity against topoisomerase II, which makes it a valuable tool for studying DNA replication and repair. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-(4-cyanophenyl)benzo[f]quinoline-1-carboxylic acid. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in different types of cancer and to identify potential drug targets. Another area of interest is its anti-inflammatory activity, which could have implications for the treatment of autoimmune diseases. Finally, more research is needed to understand the mechanism of action of this compound and to identify other potential biological targets.

Synthesis Methods

The synthesis of 3-(4-cyanophenyl)benzo[f]quinoline-1-carboxylic acid involves the reaction of 4-cyanobenzoic acid with 2-aminobenzophenone in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

3-(4-cyanophenyl)benzo[f]quinoline-1-carboxylic acid has been found to possess several biological activities that make it a promising candidate for scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been found to be a potent inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and repair.

properties

IUPAC Name

3-(4-cyanophenyl)benzo[f]quinoline-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O2/c22-12-13-5-7-15(8-6-13)19-11-17(21(24)25)20-16-4-2-1-3-14(16)9-10-18(20)23-19/h1-11H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZICSVPDIARABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=C(C=C4)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cyanophenyl)benzo[f]quinoline-1-carboxylic acid

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